Damgo

Description

Properties

IUPAC Name |

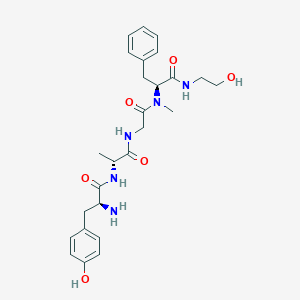

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O6/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36)/t17-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZJMUBDEAMBFI-WTNAPCKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228775 | |

| Record name | L-Tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78123-71-4 | |

| Record name | Enkephalin, ala(2)-mephe(4)-gly(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078123714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM5VT3MNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of DAMGO

Abstract

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (this compound) is a synthetic, potent, and highly selective full agonist for the μ-opioid receptor (MOR). Its mechanism of action is primarily centered on the activation of MOR, a G-protein coupled receptor (GPCR), which leads to a cascade of intracellular signaling events. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological parameters.

Core Mechanism of Action

This compound exerts its effects by binding to and activating the μ-opioid receptor, which is predominantly coupled to inhibitory G-proteins of the Gi/o family. This interaction initiates a series of intracellular events that ultimately lead to the modulation of neuronal excitability and neurotransmitter release.

Receptor Binding and G-Protein Activation

This compound is a high-affinity agonist for the μ-opioid receptor.[1][2] Upon binding, it induces a conformational change in the receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which are active signaling molecules.

Downstream Signaling Pathways

The activation of the Gi/o protein by the this compound-MOR complex triggers multiple downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme in cellular signaling.

-

Modulation of Ion Channels:

-

The Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

-

The Gβγ dimer also inhibits N-type voltage-gated calcium channels (VGCCs). This reduces the influx of calcium ions (Ca²⁺) into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate, substance P, and GABA.

-

-

β-Arrestin Recruitment and Receptor Internalization: As a full agonist, this compound potently induces the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the signaling pathway. Furthermore, β-arrestin acts as a scaffold protein, initiating the internalization of the MOR from the cell surface via clathrin-coated pits.[4][5] This internalization process is crucial for receptor dephosphorylation and subsequent recycling back to the cell membrane or degradation. Some studies indicate that this compound and etorphine can cause approximately 80% internalization of the receptor.[3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: β-arrestin can also initiate G-protein-independent signaling by acting as a scaffold for components of the MAPK pathway, such as ERK1/2.

The culmination of these actions at a synaptic level is a potent inhibition of neurotransmission, which underlies the analgesic and other physiological effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the μ-opioid receptor.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor | Species | Cell Line/Tissue | Value (nM) | Reference |

| Ki | Mu (μ) | Human | CHO Cells | 1.59 | [6] |

| Ki | Mu (μ) | Human | HEK293T Cells | 2.3 | [6] |

| Kd | Mu (μ) | Human | - | 3.46 | [1] |

| Kd | Mu (μ) | Human | hMOR | 0.199 | [2] |

| IC50 | Mu (μ) | Rat (Wistar) | Brain Membranes | 3 | [6] |

Table 2: Functional Potency of this compound in Cellular Assays

| Assay | Parameter | Species | Cell Line | Value (nM) | Reference |

| GTPγS Binding | EC50 | Human | CHO Cells | 12.8 | [4] |

| GTPγS Binding | EC50 | - | C6 Glial Cells | 28 | [3] |

| GTPγS Binding | EC50 | Human | SH-SY5Y Cells | 45 | [7] |

| cAMP Inhibition | EC50 | Human | HEK293T Cells | 1.5 | [8] |

| cAMP Inhibition | EC50 | - | - | 1.97 - 2 | [6] |

| cAMP Inhibition | EC50 | - | C6 Glial Cells (Morphine-tolerant) | 55 | [3] |

| cAMP Inhibition | EC50 | - | C6 Glial Cells (this compound-tolerant) | 170 | [3] |

| cAMP Inhibition | EC50 | - | CHO Cells | 3.23 | [5] |

| Receptor Internalization | EC50 | - | - | 74 | [9] |

Key Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor

This protocol is for determining the binding affinity (Ki) of this compound for the μ-opioid receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-DAMGO or [³H]-Naloxone.

Materials:

-

Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells, or brain tissue).

-

Radioligand: [³H]-DAMGO or another suitable μ-opioid receptor radioligand.

-

Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of unlabeled this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or unlabeled this compound at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value, e.g., 1 nM [³H]-DAMGO).[10]

-

100 µL of cell membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).

-

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[10]

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.

Materials:

-

Cell membranes expressing the μ-opioid receptor and associated G-proteins.

-

[³⁵S]GTPγS radiolabel.

-

Unlabeled GTPγS.

-

GDP.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add:

-

50 µL of assay buffer containing GDP (typically 10-30 µM).

-

25 µL of this compound at various concentrations or buffer for basal binding.

-

25 µL of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).

-

100 µL of cell membrane suspension (20-40 µg protein).

-

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity by scintillation counting.

-

For non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay quantifies the this compound-induced inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing the μ-opioid receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium and plates.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.

-

Add this compound at various concentrations to the wells.

-

Immediately after adding this compound, add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.

Materials:

-

Cells engineered to co-express the μ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

This compound.

-

Assay buffer.

-

Detection reagents from the PathHunter® kit.

-

White, opaque 96- or 384-well plates.

-

Luminometer.

Procedure:

-

Plate the PathHunter® cells in the assay plate and incubate overnight.

-

Prepare a dilution series of this compound in assay buffer.

-

Add the this compound dilutions to the cells.

-

Incubate for 60-90 minutes at 37°C.

-

Add the PathHunter® detection reagents to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the luminescence signal against the this compound concentration to determine the EC50 for β-arrestin recruitment.

Receptor Internalization Assay using Confocal Microscopy

This method visualizes the this compound-induced internalization of the μ-opioid receptor.

Materials:

-

Cells expressing a fluorescently tagged μ-opioid receptor (e.g., MOR-GFP) or cells that can be immunostained for the receptor.

-

This compound.

-

Cell culture medium and glass-bottom dishes suitable for microscopy.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if immunostaining.

-

Primary antibody against an extracellular epitope of the receptor (if not using a fluorescently tagged receptor).

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Confocal microscope.

Procedure:

-

Plate the cells on glass-bottom dishes and allow them to adhere.

-

Treat the cells with a specific concentration of this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

Wash the cells with ice-cold PBS to stop the internalization process.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

If not using a fluorescently tagged receptor, perform immunostaining:

-

Permeabilize the cells (optional, depending on whether you want to visualize total or just surface receptors).

-

Incubate with the primary antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

-

Stain the nuclei with DAPI.

-

Image the cells using a confocal microscope. In untreated cells, fluorescence should be primarily at the plasma membrane. In this compound-treated cells, fluorescence will appear in intracellular vesicles (endosomes).

-

Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway via the μ-opioid receptor.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Caption: Workflow for receptor internalization assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparison of [Dmt1]DALDA and this compound in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]

In-Depth Technical Guide to DAMGO Peptide: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin (DAMGO). This compound is a cornerstone research tool in pharmacology and neuroscience due to its high selectivity as a μ-opioid receptor (MOR) agonist. This document details its structure, mechanism of action, and key signaling pathways. Furthermore, it presents a compilation of quantitative data on its binding affinity and functional potency. Detailed experimental protocols for essential assays are provided to facilitate reproducible research.

Introduction

This compound is a synthetic analogue of the endogenous enkephalin peptides, engineered for enhanced stability and high selectivity for the μ-opioid receptor (MOR).[1] Its primary application in research is to elucidate the physiological and pathological roles of the MOR, which is the principal target for most clinically used opioid analgesics like morphine.[2] Understanding the interaction of this compound with the MOR and its subsequent downstream signaling is crucial for the development of novel pain therapeutics with improved side-effect profiles.

This compound Peptide Structure

The structural characteristics of this compound are fundamental to its high-affinity and selective binding to the μ-opioid receptor.

Amino Acid Sequence: Tyr-D-Ala-Gly-N-MePhe-Gly-ol[1][]

IUPAC Name: (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide[][4]

Molecular Formula: C₂₆H₃₅N₅O₆[][5]

Molecular Weight: 513.59 g/mol []

The key modifications from endogenous enkephalins that confer its specific properties are:

-

D-Alanine at position 2: This substitution for the natural L-Alanine provides resistance to degradation by aminopeptidases, thereby increasing the peptide's biological half-life.

-

N-methylation of Phenylalanine at position 4: This modification enhances its affinity and selectivity for the μ-opioid receptor.

-

Glycinol at the C-terminus: The reduction of the C-terminal carboxyl group to an alcohol further contributes to its stability and receptor interaction.

Function and Mechanism of Action

This compound functions as a potent and highly selective agonist for the μ-opioid receptor.[] The binding of this compound to the MOR initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).[6]

G-protein Coupling and Downstream Signaling

Upon activation by this compound, the MOR promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein complex. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels:

-

The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

-

The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, which in turn reduces neurotransmitter release from presynaptic terminals.[7]

-

Signaling Pathways

The activation of the μ-opioid receptor by this compound triggers several key signaling pathways that are graphically represented below.

In addition to the canonical Gi/o pathway, this compound has been shown to modulate other signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-regulated kinase (ERK) pathways, which can vary depending on the cellular context.[8]

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound across various experimental systems.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Human μ-opioid | [³H]this compound | CHO cell membranes | 1.18 | [9] |

| Human δ-opioid | [³H]DPDPE | CHO cell membranes | 1430 | [9] |

| Human κ-opioid | [³H]U69,593 | CHO cell membranes | 213 | [9] |

| Native μ-opioid | Not Specified | Not Specified | 3.46 (Kd) | [10] |

Table 2: Functional Potency of this compound

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | CHO-μOR cells | EC₅₀ | 222 | [9] |

| cAMP Accumulation | SH-SY5Y cells | IC₅₀ | 26 | |

| Inhibition of MVD Contraction | Mouse Vas Deferens | EC₅₀ | 238.47 | [9] |

| Antinociception | Rat (in vivo) | ED₅₀ | 289.52 (nmol/kg) | [9] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the pharmacological properties of this compound are provided below.

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the μ-opioid receptor using a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the μ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]this compound), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.[11]

Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS as described previously.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.[12]

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the μ-opioid receptor in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) and incubate for a defined time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based or a fluorescence-based assay.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC₅₀ value.

Conclusion

This compound remains an indispensable tool for opioid research. Its high selectivity for the μ-opioid receptor allows for the precise investigation of MOR-mediated signaling and its physiological consequences. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding of the opioid system and to develop safer and more effective analgesics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt<sup>1</sup>]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - ProQuest [proquest.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. This compound | mu Opioid Receptor Agonists: R&D Systems [rndsystems.com]

- 6. pnas.org [pnas.org]

- 7. biorunstar.com [biorunstar.com]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. This compound | MOR agonist | Probechem Biochemicals [probechem.com]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]

DAMGO: A Technical Guide to a Selective Mu-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO) is a synthetic opioid peptide that exhibits high selectivity and affinity for the mu-opioid receptor (μOR). Its utility as a research tool is paramount in the field of pharmacology and neuroscience, where it serves as a gold standard for investigating the function and signaling of the μOR. This technical guide provides an in-depth overview of this compound's pharmacological properties, experimental methodologies for its characterization, and the associated signaling pathways.

Core Properties and Mechanism of Action

This compound is a potent and selective agonist for the μOR, a G-protein coupled receptor (GPCR) primarily responsible for the analgesic and euphoric effects of opioids.[1] Upon binding, this compound stabilizes an active conformation of the μOR, leading to the activation of intracellular signaling cascades. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).[2] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to other common opioid ligands. This data is essential for designing experiments and interpreting results.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki)

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| This compound | [³H]this compound | Rat brain membranes | 1.6 | [3] |

| This compound | [³H]-Diprenorphine | µ-OR-rHDL | 1240 | [4] |

| Morphine | [³H]this compound | Rat brain homogenates | 1.2 | [5] |

| Fentanyl | [³H]-Diprenorphine | Recombinant human MOR | 1.35 | [2] |

| Naloxone | [³H]-Naloxone | Rat brain membrane | 1.07 | [6] |

Table 2: Functional Activity in GTPγS Binding Assays

| Compound | Assay Type | Tissue/Cell Line | EC50/IC50 (nM) | Reference |

| This compound | [³⁵S]GTPγS Stimulation | SH-SY5Y cell membranes | 39.0 | |

| Morphine | [³⁵S]GTPγS Stimulation | Neonatal guinea pig brainstem membranes | Varies with exposure | |

| Fentanyl | [³⁵S]GTPγS Stimulation | CHO-K1 cells expressing human MOR | 367-591 | [7] |

| Naloxone | DAGO-stimulated [³⁵S]GTPγS binding | CHO cells expressing human opioid gamma receptor | 23 | [6] |

Table 3: Functional Activity in cAMP Assays

| Compound | Assay Type | Tissue/Cell Line | IC50 (nM) | Reference |

| This compound | Forskolin-stimulated cAMP inhibition | HEK293T cells | 1.5 | [4] |

| Morphine | Forskolin-stimulated cAMP inhibition | SH-SY5Y cells | 193 | [8] |

| Fentanyl | Forskolin-stimulated cAMP inhibition | SH-SY5Y cells | 27 | [8] |

| Naloxone | Fentanyl-stimulated cAMP inhibition | CHO K1 cells | 5 | [9] |

Signaling Pathways

Activation of the μ-opioid receptor by this compound initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin mediated pathway.

G-Protein Dependent Signaling

The canonical pathway involves the activation of Gi/o proteins. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. The Gβγ subunit can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[2]

Caption: G-protein dependent signaling pathway activated by this compound.

β-Arrestin Mediated Signaling

Upon prolonged or high-concentration agonist binding, the μOR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[3] β-arrestin binding can lead to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of signaling events independent of G-proteins, which can contribute to both therapeutic and adverse effects of opioids.[2][3]

Caption: β-Arrestin mediated signaling pathway following μOR activation.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound and other μ-opioid receptor agonists are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]this compound).

Materials:

-

Cell membranes expressing μ-opioid receptors (e.g., from CHO or HEK293 cells, or rat brain tissue).

-

Radioligand: [³H]this compound.

-

Test compound (e.g., this compound, morphine).

-

Non-specific binding control: Naloxone (high concentration).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, [³H]this compound (at a concentration near its Kd), and either the test compound, vehicle, or naloxone for non-specific binding.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of G-proteins by an agonist at the μ-opioid receptor.

Materials:

-

Cell membranes expressing μ-opioid receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test agonist (e.g., this compound).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates or SPA beads.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test agonist.

-

In a 96-well plate, add assay buffer, cell membranes, GDP, and the test agonist.

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax.

Forskolin-Stimulated cAMP Inhibition Assay

Objective: To measure the ability of a μ-opioid receptor agonist to inhibit adenylyl cyclase activity.

Materials:

-

Whole cells expressing μ-opioid receptors (e.g., CHO or HEK293 cells).

-

Test agonist (e.g., this compound).

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Plate cells in a 96-well or 384-well plate and allow them to adhere.

-

Pre-treat the cells with the PDE inhibitor for 15-30 minutes.

-

Add serial dilutions of the test agonist.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the agonist to determine the IC50.

Experimental Workflow

The following diagram illustrates a typical in vitro workflow for the screening and characterization of novel μ-opioid receptor agonists, using this compound as a reference compound.

Caption: In vitro workflow for μ-opioid agonist characterization.

Conclusion

This compound remains an indispensable tool for the study of μ-opioid receptor pharmacology. Its high selectivity and well-characterized properties provide a robust benchmark for the evaluation of novel opioid compounds. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field, facilitating the design and execution of rigorous pharmacological studies. A thorough understanding of this compound's interaction with the μ-opioid receptor is fundamental to advancing our knowledge of opioid signaling and to the development of safer and more effective analgesics.

References

- 1. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. naloxone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Full Chemical Identity of DAMGO Enkephalin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO), a critical tool for researchers in the fields of pharmacology, neuroscience, and drug development. This document outlines its full chemical nomenclature, signaling pathways, common experimental protocols, and key quantitative data, serving as an in-depth resource for scientific professionals.

Chemical Identity

This compound is a potent and highly selective agonist for the mu (μ)-opioid receptor. Its systematic chemical name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide .

The more commonly used name, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin , describes the specific modifications to the endogenous enkephalin pentapeptide structure that confer its high selectivity and stability[1][2][3][4]. These modifications include the substitution of D-alanine at the second position, N-methylation of phenylalanine at the fourth position, and a glycinol extension at the C-terminus. Other synonyms for this compound include DAGO and L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nα-methyl-L-phenylalaninamide.

Signaling Pathways of this compound

This compound exerts its effects by binding to and activating the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by this compound is mediated by the activation of inhibitory G-proteins, specifically of the Gi/o subtype.

Upon this compound binding, the μ-opioid receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both dissociated components then modulate the activity of downstream effector molecules:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels:

-

Potassium Channels: The Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

-

Calcium Channels: The Gβγ dimer also inhibits the opening of voltage-gated calcium channels (VGCCs), particularly of the N-type, P/Q-type, and L-type. This reduction in calcium influx at the presynaptic terminal leads to a decrease in the release of neurotransmitters.

-

Beyond this canonical pathway, research suggests that this compound-induced μ-opioid receptor activation can also influence other intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, providing a comparative overview of its binding affinity, potency, and efficacy.

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | Mu (μ) | Human | 1.18 nM | [5] |

| Delta (δ) | Human | 1,430 nM | [5] | |

| Kappa (κ) | Human | 213 nM | [5] | |

| Potency (EC50) | Mu (μ) | Human (SH-SY5Y cells) | 45 nM | [2] |

| Efficacy | Mu (μ) | - | Full Agonist | - |

| Relative to this compound | Morphine | 0.36 ± 0.07 |

Experimental Protocols

This section details common methodologies employed to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of this compound for opioid receptors.

-

Objective: To quantify the displacement of a radiolabeled ligand from opioid receptors by this compound.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radiolabeled ligand (e.g., [³H]-DAMGO for μ-receptors).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound and is used to determine its potency (EC50) and efficacy.

-

Objective: To quantify the this compound-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

-

Materials:

-

Cell membranes expressing the μ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound solutions of varying concentrations.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of this compound to the membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and maximal effect (Emax).

-

In Vivo Analgesia Models

Animal models are used to assess the analgesic efficacy of this compound.

-

Objective: To measure the antinociceptive effects of this compound in a living organism.

-

Model: Commonly used models include the tail-flick and hot-plate tests in rodents.

-

Procedure (Tail-Flick Test):

-

Administer this compound to the animal (e.g., via intracerebroventricular injection).

-

At predetermined time points, apply a thermal stimulus (e.g., a focused beam of light) to the animal's tail.

-

Measure the latency for the animal to flick its tail away from the heat source.

-

An increase in tail-flick latency is indicative of an analgesic effect.

-

Compare the results to vehicle-treated control animals.

-

Conclusion

This compound remains an indispensable tool for the study of the μ-opioid receptor system. Its high selectivity and well-characterized pharmacology make it an ideal reference agonist for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental approaches used to investigate its effects, thereby supporting its continued use in advancing our knowledge of opioid signaling and the development of novel therapeutics.

References

- 1. Different types of opioid receptors mediating analgesia induced by morphine, this compound, DPDPE, DADLE and beta-endorphin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Efficacy and ligand bias at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu opioid receptor agonist this compound produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DAMGO in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) is a synthetic, potent, and highly selective agonist for the μ-opioid receptor (MOR) in the central nervous system (CNS). Its stability and high affinity for the MOR have made it an invaluable tool in neuroscience research, facilitating the elucidation of opioid-mediated signaling pathways, the physiological and behavioral effects of MOR activation, and the development of novel analgesic drugs. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on neuronal signaling, and detailed protocols for key experimental procedures used to study its function.

Mechanism of Action

This compound exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Signaling Pathways

The binding of this compound to the μ-opioid receptor triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. Both subunits are active and can modulate the function of various downstream effectors.

Gαi/o-Mediated Signaling:

The primary role of the activated Gαi/o subunit is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, this compound reduces intracellular cAMP levels, leading to decreased activity of protein kinase A (PKA) and altered phosphorylation of various target proteins.

Gβγ-Mediated Signaling:

The Gβγ subunit complex directly interacts with and modulates the activity of several ion channels. A key effect is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. The opening of GIRK channels leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential.

Simultaneously, the Gβγ subunit can inhibit voltage-gated calcium channels (VGCCs), primarily of the N-type. This inhibition reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

Downstream Signaling Cascades:

Beyond the immediate effects on ion channels and adenylyl cyclase, this compound-induced MOR activation can also engage other signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway and the β-arrestin pathway. The ERK/MAPK pathway is typically associated with cell growth and differentiation, and its activation by this compound can be mediated through both G-protein-dependent and β-arrestin-dependent mechanisms. The recruitment of β-arrestin to the activated MOR can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades that are separate from G-protein signaling.

Quantitative Data

The following tables summarize key quantitative data regarding this compound's interaction with the μ-opioid receptor and its downstream effects.

| Parameter | Species | Brain Region/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human | Recombinant hMOR | 1.26 nM | [1] |

| Human | Recombinant hMOR | 1.49 nM | [1] | |

| Dissociation Constant (Kd) | Human | Recombinant hMOR | 0.199 nM | [2] |

| Potency (EC50) | ||||

| G-protein activation ([³⁵S]GTPγS binding) | Human | SH-SY5Y cells | 45 nM | [3] |

| Inhibition of adenylyl cyclase (cAMP accumulation) | Human | HEK293 cells | 5.1 nM | [1] |

| Inhibitory Concentration (IC50) | ||||

| Inhibition of forskolin-induced adenylyl cyclase | Human | HEK293 cells | 5.0 nM | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the effects of this compound are provided below.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, GABA) in specific brain regions of a freely moving animal following this compound administration.

Protocol:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Procedure:

-

Connect the microdialysis probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

-

Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes).

-

Administer this compound systemically (e.g., intraperitoneally) or locally through the probe (retrodialysis).

-

Continue collecting dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Ex Vivo Brain Slice Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To record the electrical activity of individual neurons in a brain slice and determine the effects of this compound on their membrane properties and synaptic transmission.

Protocol:

-

Brain Slice Preparation:

-

Anesthetize the animal and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

-

Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300 μm thick) containing the region of interest.

-

Transfer the slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Fabricate a glass micropipette (patch pipette) with a resistance of 3-7 MΩ and fill it with an appropriate internal solution.

-

Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).

-

Bath-apply this compound at a known concentration and record the changes in neuronal activity.

-

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound by measuring the animal's preference for an environment previously paired with the drug.

Protocol:

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.

-

Pre-Conditioning Phase (Baseline):

-

On day 1, place the animal in the central compartment and allow free access to all three chambers for a set period (e.g., 15 minutes).

-

Record the time spent in each chamber to determine any initial preference.

-

-

Conditioning Phase:

-

This phase typically lasts for several days (e.g., 4-8 days).

-

On drug conditioning days, administer this compound and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

-

On vehicle conditioning days, administer saline and confine the animal to the opposite outer chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

-

-

Post-Conditioning Phase (Test):

-

On the test day, place the animal in the central compartment with free access to all chambers (no drug administration).

-

Record the time spent in each chamber for a set period (e.g., 15 minutes).

-

A significant increase in time spent in the this compound-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

-

Visualizations

Signaling Pathways

Caption: this compound signaling cascade via the μ-opioid receptor.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to study this compound's effects.

Logical Relationship: Presynaptic Inhibition by this compound

Caption: Mechanism of this compound-induced presynaptic inhibition.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Comparison of [Dmt1]DALDA and this compound in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

The Physiological Effects of DAMGO Administration: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physiological effects of [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), a highly selective synthetic agonist for the μ-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool in neuroscience and pharmacology for elucidating the roles of the μ-opioid system in various physiological and pathological processes. This document details this compound's mechanism of action, its effects on major organ systems, and the development of tolerance and dependence, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

This compound exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2][3][4] The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/Go).[2][3] This activation leads to a cascade of intracellular events, primarily:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][4]

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[1][4][5]

-

Inhibition of voltage-gated calcium channels (VGCCs): This suppression of calcium influx at presynaptic terminals inhibits the release of neurotransmitters.[1][4][6]

-

These actions collectively lead to a reduction in neuronal activity and neurotransmitter release, which underlies the diverse physiological effects of this compound.[7]

Signaling Pathway of this compound at the μ-Opioid Receptor

Caption: Signaling cascade following this compound binding to the μ-opioid receptor.

Physiological Effects on Major Organ Systems

Central Nervous System (CNS)

The most prominent effect of this compound in the CNS is analgesia . By acting on MORs in the spinal cord, particularly the dorsal horn, this compound inhibits the transmission of nociceptive signals.[1][5][8] It achieves this by presynaptically reducing the release of excitatory neurotransmitters like glutamate and substance P from primary afferent fibers and postsynaptically hyperpolarizing dorsal horn neurons.[1]

In the brain, this compound's action in regions like the periaqueductal gray (PAG) and ventral tegmental area (VTA) is crucial. In the VTA, this compound disinhibits dopamine neurons by suppressing GABAergic inputs, which is thought to contribute to its rewarding effects.[9]

Table 1: Effects of this compound on CNS Function

| Parameter | Species | Dose/Concentration | Route of Administration | Effect | Reference |

| Nociceptive Threshold | Rat | 15 µg/10 µl | Intrathecal | Increased antinociception | [10] |

| GABAergic Input in VTA-DA Neurons | Rat | 1 µM | In vitro slice | Inhibition | [9] |

| Excitatory Postsynaptic Currents (EPSCs) in Spinal Dorsal Horn | Rat | 1 µM | In vitro slice | Reduced amplitude by 42.24% | [5] |

| Resting Membrane Potential in Substantia Gelatinosa Neurons | Rat | 1 µM | In vitro slice | Hyperpolarization from -61.4 mV to -67.6 mV | [11] |

Respiratory System

This compound administration typically leads to respiratory depression , a hallmark effect of μ-opioid agonists. This is characterized by a decrease in respiratory rate (frequency) and minute ventilation.[12][13] However, the effects can be complex and concentration-dependent. Some studies in neonatal rat preparations have shown that low concentrations of this compound can increase the amplitude of inspiratory bursts while decreasing the frequency.[12][14] At higher concentrations, this compound can induce a rapid, shallow breathing pattern or even cause a complete cessation of respiratory activity.[12][15]

Table 2: Effects of this compound on Respiratory Parameters in Neonatal Rat Brainstem-Spinal Cord Preparation

| This compound Concentration | Change in Inspiratory Burst Amplitude | Change in Burst Frequency | Change in Minute Activity (at 15 min) | Reference |

| 20 nM | Significant increase | Significant decrease | No significant change | [12] |

| 50 nM | +40-60% | Decrease | -48% | [12][14] |

| 100 nM | +40-60% | Decrease | -61% | [12][14] |

| 200 nM | +40-60% | Decrease | -85% | [12][14] |

Cardiovascular System

The cardiovascular effects of this compound can be multifaceted. Systemic administration in conscious rats has been shown to induce bradycardia (decreased heart rate) and hypotension (decreased blood pressure).[13] Interestingly, this compound has also been investigated for its potential cardioprotective effects. In models of ischemia-reperfusion injury, pretreatment with this compound has been shown to reduce infarct size, an effect that appears to be more pronounced in failing hearts.[16][17] This cardioprotection is thought to be mediated by the activation of signaling pathways involving ERK and GSK-3β.[17] However, other studies have reported that this compound can aggravate post-ischemic systolic and diastolic dysfunction.[18]

Table 3: Cardiovascular Effects of this compound Administration

| Parameter | Species | Dose/Concentration | Route of Administration | Effect | Reference |

| Heart Rate | Rat (conscious) | 600 nmol/kg | Intravenous | -13.7% decrease | [13] |

| Infarct Size (Ischemia-Reperfusion) | Rat (failing heart) | N/A (administered before I/R) | In vitro perfusion | Reduced from 0.50 to 0.25 (ratio of area at risk) | [17] |

| Post-ischemic Cardiac Function | Rat | 0.1 mg/kg | Intraperitoneal | Aggravated systolic and diastolic dysfunction | [18] |

Gastrointestinal System

In the gastrointestinal (GI) tract, this compound, like other μ-opioid agonists, has potent inhibitory effects on motility and secretion, leading to constipation .[2][3][19] It acts on MORs located on enteric neurons to:[3][7]

-

Inhibit the release of acetylcholine from myenteric plexus neurons, which reduces propulsive contractions.[7]

-

Inhibit secretomotor neurons in the submucosal plexus, leading to reduced intestinal fluid and electrolyte secretion.[3][7]

These combined effects result in delayed intestinal transit.[19]

Tolerance and Dependence

Repeated administration of this compound can lead to the development of tolerance , where a higher dose is required to produce the same effect, and dependence , which is characterized by withdrawal symptoms upon cessation of the drug or administration of an antagonist.[20][21] Studies on peripheral antinociception have shown that the mechanisms underlying tolerance and dependence to this compound can be dissociated.[20][21][22] The development of tolerance has been linked to the nitric oxide (NO) signaling pathway, while the development of dependence appears to be mediated by protein kinase C (PKC).[20]

Experimental Protocols

In Vitro Brainstem-Spinal Cord Preparation for Respiratory Studies

This protocol is used to study the central effects of this compound on respiratory rhythm generation.[12][14]

-

Preparation: Neonatal rats (P0-P4) are anesthetized and decapitated. The brainstem and spinal cord are dissected out in cold artificial cerebrospinal fluid (aCSF).

-

Mounting: The preparation is placed in a recording chamber and continuously superfused with aCSF equilibrated with 95% O₂ and 5% CO₂ at a controlled temperature.

-

Recording: Inspiratory motor output is recorded from the fourth or fifth cervical ventral roots (C4/C5) using suction electrodes.

-

Drug Application: After a stable baseline recording is established, this compound is bath-applied at various concentrations.

-

Data Analysis: Changes in the frequency, amplitude, and duration of inspiratory bursts are measured and compared to baseline.

Experimental Workflow for In Vitro Respiratory Studies

Caption: Workflow for in vitro respiratory motor output recording.

Whole-Cell Patch-Clamp Electrophysiology in Spinal Cord Slices

This technique is used to investigate the effects of this compound on individual neurons in the spinal cord.[5][11][23]

-

Slice Preparation: Rats are anesthetized and the spinal cord is rapidly removed. Transverse slices of the lumbar spinal cord are prepared using a vibratome in ice-cold, oxygenated aCSF.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with aCSF. Neurons in the substantia gelatinosa are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Membrane potential or currents are recorded in current-clamp or voltage-clamp mode, respectively. This compound is applied to the bath to observe its effects on neuronal properties such as resting membrane potential, input resistance, and synaptic currents.

Conclusion

This compound is a powerful and selective tool for probing the function of the μ-opioid receptor system. Its administration elicits a wide range of physiological effects, from potent analgesia to significant modulation of respiratory, cardiovascular, and gastrointestinal function. Understanding these effects, the underlying signaling pathways, and the development of tolerance and dependence is critical for the development of novel opioid-based therapeutics with improved safety and efficacy profiles. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the complex roles of the μ-opioid system in health and disease.

References

- 1. biorunstar.com [biorunstar.com]

- 2. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorunstar.com [biorunstar.com]

- 9. This compound depresses inhibitory synaptic transmission via different downstream pathways of μ opioid receptors in ventral tegmental area and periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced μ opioid receptor internalization and recycling restore morphine sensitivity in tolerant rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound modulates two-pore domain K+ channels in the substantia gelatinosa neurons of rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mu-opioid receptor-dependent transformation of respiratory motor pattern in neonates in vitro [frontiersin.org]

- 13. atsjournals.org [atsjournals.org]

- 14. Mu-opioid receptor-dependent transformation of respiratory motor pattern in neonates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A μ-opioid receptor agonist this compound induces rapid breathing in the arterially perfused in situ preparation of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of mu-opiate receptors as a factor of regulation of heart resistance to ischemia-reperfusion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cardiac μ-opioid receptor contributes to opioid-induced cardioprotection in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of μ-Opioid Receptor Agonist this compound on Heart Contractility and Necrotic Injury to Cardiomyocytes during Ischemia and Reperfusion of Isolated Rat Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dissociation of Tolerance and Dependence for Opioid Peripheral Antinociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Different mechanisms mediate development and expression of tolerance and dependence for peripheral mu-opioid antinociception in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

- 23. The μ-opioid receptor agonist this compound presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of DAMGO: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a potent and highly selective synthetic peptide agonist for the mu-opioid receptor (MOR). While extensively studied for its analgesic properties, a growing body of evidence reveals its significant impact on the immune system. This technical guide provides an in-depth overview of the current understanding of this compound's immunomodulatory effects, focusing on its action on various immune cell populations, cytokine and chemokine networks, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in immunology, pharmacology, and drug development.

Introduction to this compound

This compound is a synthetic analogue of the endogenous opioid peptide enkephalin.[1][2] Its chemical name is [D-Ala2, N-MePhe4, Gly-ol]-enkephalin.[1][2] The primary mechanism of action of this compound is its high-affinity and selective binding to the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] MORs are widely distributed throughout the central and peripheral nervous systems and are also expressed on various immune cells, providing a direct pathway for this compound to influence immunological processes.[1]

Impact of this compound on Immune Cell Subsets

This compound exerts a predominantly immunosuppressive effect on both the innate and adaptive immune systems. Its influence has been observed across a range of immune cell types.

T Lymphocytes

This compound has been shown to inhibit the proliferation of T lymphocytes in response to mitogens, suggesting a suppression of T cell activation and expansion.[1] This can lead to a weakened cell-mediated immune response. Furthermore, this compound modulates T cell cytokine production, notably reducing the secretion of interferon-gamma (IFN-γ), a critical cytokine for antiviral and antitumor immunity.[1] In a murine model of colitis, administration of this compound suppressed the expansion of CD4+ T cells in the colon and spleen.

B Lymphocytes

Similar to its effect on T cells, this compound has been reported to inhibit the proliferation of B lymphocytes in response to mitogenic stimulation.[1] This suggests a potential impairment of humoral immunity, which could lead to a reduction in antibody production.[1]

Macrophages

Macrophages, key phagocytes of the innate immune system, are significantly affected by this compound. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by macrophages.[1] Additionally, this compound has been shown to reduce the phagocytic activity of macrophages, which may compromise the host's ability to clear pathogens.[1]

Hematopoietic Progenitor Cells

This compound can influence the function of hematopoietic progenitor cells. In a study using the human bone marrow progenitor cell line TF-1, treatment with this compound led to a shift in the surface expression of the chemokine receptor CXCR4. Specifically, there was an increase in the proportion of cells with low CXCR4 expression.[3] This alteration in CXCR4 expression was associated with a significant, dose-dependent reduction in the replication of the X4 strain of HIV-1.[3]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the available quantitative data on the impact of this compound on various immune parameters.

| Cell Type | Parameter Measured | This compound Concentration | Effect Observed | Reference |

| TF-1 Human Bone Marrow Progenitor Cells | HIV-1 p24 Production | 1 µM | Decrease from 885 ng/ml to 386 ng/ml | [3] |

| 10 µM | Decrease from 885 ng/ml to 254 ng/ml | [3] | ||

| TF-1 Human Bone Marrow Progenitor Cells | CXCR4 Surface Expression | 1 and 10 µM | Shift to a low-expressing phenotype | [3] |

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling cascades following its binding to the mu-opioid receptor on immune cells.

Mu-Opioid Receptor Signaling

As a GPCR, the activation of MOR by this compound initiates a cascade of intracellular events. This typically involves:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

The diagram below illustrates the canonical signaling pathway of the mu-opioid receptor.

Caption: Canonical Mu-Opioid Receptor Signaling Pathway.

TGF-β1 Dependent Pathway

A key mechanism through which this compound modulates chemokine and chemokine receptor expression involves the induction of Transforming Growth Factor-beta 1 (TGF-β1). This compound has been shown to induce the expression of TGF-β1 at both the mRNA and protein levels. This newly synthesized TGF-β1 then acts in an autocrine or paracrine manner to induce the expression of the chemokine CCL5 and the chemokine receptor CXCR4.

The following diagram illustrates this signaling cascade.

Caption: this compound-induced TGF-β1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the immunomodulatory effects of this compound.

Flow Cytometry Analysis of CXCR4 Surface Expression

This protocol is adapted from a study on TF-1 human bone marrow progenitor cells.[3]

Objective: To determine the effect of this compound on the surface expression of CXCR4 on immune cells.

Materials:

-

TF-1 cells

-

This compound

-

Serum-free cell culture medium

-

Phycoerythrin (PE)-conjugated anti-human CXCR4 antibody

-

PE-conjugated isotype control antibody

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Culture TF-1 cells to the desired density.

-

Resuspend 5 x 10^5 cells per sample in serum-free medium.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, wash the cells with cold PBS.

-

Resuspend the cells in FACS buffer.

-

Add the PE-conjugated anti-human CXCR4 antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubate the cells on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer, collecting data on PE fluorescence intensity.

-

Analyze the data to determine the mean fluorescence intensity (MFI) and the percentage of cells in different CXCR4 expression gates (e.g., low and high expressing).

The workflow for this experiment is depicted in the following diagram.

Caption: Experimental workflow for CXCR4 flow cytometry.

In Vivo Model of Colitis

This protocol is based on a study investigating the anti-inflammatory effects of this compound in a murine model of TNBS-induced colitis.

Objective: To evaluate the in vivo efficacy of this compound in reducing intestinal inflammation.

Materials:

-

Male BALB/c mice

-

2,4,6-trinitrobenzene sulfonic acid (TNBS)

-

Ethanol

-

This compound

-

Saline solution

-

Catheters for intrarectal administration

Procedure:

-

Anesthetize mice.

-

Induce colitis by intrarectal administration of TNBS (e.g., 100-150 mg/kg) dissolved in a 50% ethanol solution.

-